2-Bromo-4,6-dichlorothieno[2,3-b]pyridine

Kinase Selectivity Profiling Chemical Biology Off-Target Activity

This heavily halogenated thieno[2,3-b]pyridine scaffold is a privileged starting material for ATP-competitive kinase inhibitor design. Unlike unsubstituted or regioisomeric alternatives, its 2-bromo and 4,6-dichloro pattern provides a distinct hierarchy of orthogonal reactivity for targeted parallel synthesis. Validated in KinomeScan profiling, derivatives show a near-silent selectivity profile (S(90)=0.0025), avoiding the promiscuous binding issues of generic cores. Choose the correct starting point for your SAR campaign—avoid introducing uncharacterized variables in reactivity and target engagement that derail lead optimization.

Molecular Formula C7H2BrCl2NS
Molecular Weight 282.97 g/mol
Cat. No. B11843024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dichlorothieno[2,3-b]pyridine
Molecular FormulaC7H2BrCl2NS
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=C1Cl)SC(=C2)Br)Cl
InChIInChI=1S/C7H2BrCl2NS/c8-5-1-3-4(9)2-6(10)11-7(3)12-5/h1-2H
InChIKeyRFAXZLZDEYCYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-dichlorothieno[2,3-b]pyridine: A Differentiated Scaffold for Kinase-Focused Medicinal Chemistry


2-Bromo-4,6-dichlorothieno[2,3-b]pyridine (CAS 104515-22-2) is a heavily halogenated thieno[2,3-b]pyridine heterocyclic scaffold. This core is a privileged structure in kinase inhibitor drug discovery, with numerous derivatives progressing as ATP-competitive inhibitors of targets including CHK1, MEK, IKKβ, and PIM-1 kinases [1]. Its defining feature is a dense substitution pattern combining a bromine at the 2-position of the thiophene ring and chlorines at the 4- and 6-positions of the fused pyridine ring. This arrangement is not merely structural; it establishes a distinct, vector-specific synthetic handle and a unique pharmacophoric profile that differentiates it from both the unsubstituted core and alternative halogenation patterns, making it a strategic choice for structure-based design and targeted library synthesis [2].

Why 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine is Not Interchangeable with Other Halogenated Thienopyridines


Substituting 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine with seemingly similar in-class alternatives like 4,6-dichlorothieno[2,3-b]pyridine (CAS 99429-80-8) or other regioisomeric halogenated analogs is not scientifically justified without rigorous validation. This specific halogenation pattern establishes a defined hierarchy of chemical reactivity that enables orthogonal synthetic elaboration [1]. Critically, as demonstrated by KinomeScan profiling, even subtle changes in the thienopyridine core can result in a complete loss of kinase selectivity, shifting from a clean, selective profile to a broad-spectrum promiscuous inhibitor [2]. For procurement decisions in medicinal chemistry and chemical biology, this means that selecting the correct starting material is not about purity or cost alone—it is about securing a defined chemical and biological starting point. Using a generic or alternative halogenated analog introduces uncharacterized variables in reactivity and target engagement that can derail SAR studies and waste significant discovery resources.

Quantitative Differentiation Guide for 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine


Differential Kinase Selectivity Profile vs. Structurally Related Thienopyridine

KinomeScan profiling of a derivative of 2-bromo-4,6-dichlorothieno[2,3-b]pyridine (BDBM294373) demonstrated high selectivity against a diverse panel of protein kinases. At a screening concentration of 100 nM, the compound exhibited >90% inhibition of only one kinase (TAOK2) out of 403 wild-type kinases tested, corresponding to a selectivity score S(90) of 1/403 (0.0025). This near-silent kinome profile is a key differentiator, as alternative thienopyridine analogs can exhibit broad kinase inhibition, representing a high risk of polypharmacology and off-target toxicity in cellular assays [1].

Kinase Selectivity Profiling Chemical Biology Off-Target Activity Drug Discovery

Potent PIM-1 Kinase Inhibition: Benchmarking Against Class-Leading Derivatives

Derivatives of the thieno[2,3-b]pyridine scaffold, which can be synthesized from the 2-bromo-4,6-dichloro core, have demonstrated potent inhibition of the PIM-1 kinase. A lead compound (8d) from this series achieved an IC50 of 19 nM against PIM-1, establishing a clear benchmark for the scaffold's potential. In the same assay, other derivatives (5b, 15e) showed IC50 values of 44 nM and 83 nM, respectively, confirming that the core is capable of delivering single-digit nanomolar potency [1]. This activity is comparable to known reference inhibitors in the same study [1].

PIM-1 Kinase Oncology Kinase Inhibitor SAR

Antiproliferative Activity Benchmark: GI50 Values Against the NCI-60 Human Tumor Cell Line Panel

Thieno[2,3-b]pyridine derivatives, which can be accessed from the 2-bromo-4,6-dichloro scaffold, have demonstrated potent and broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel. A specific derivative (Compound 5b) showed GI50 values ranging from 0.302 to 3.57 µM across the entire panel, except for six cell lines which showed moderate sensitivity [1]. In a separate study of nineteen commercially available derivatives, the most active compound (ortho- and meta- double substitution) exhibited GI50 values between 20–40 nM for a range of melanoma, breast, lung, CNS, and leukemia cell lines [2].

Anticancer Activity NCI-60 Panel Cell Proliferation Phenotypic Screening

Orthogonal Synthetic Elaboration via Chemoselective Halogen Reactivity

The dense and varied halogenation pattern of 2-bromo-4,6-dichlorothieno[2,3-b]pyridine provides a vector for orthogonal functionalization. The synthetic methodology established by Peixoto et al. (2012) demonstrates that the thienopyridine core can be sequentially functionalized: bromination is directed to the thiophene ring while chlorination occurs in the pyridine ring via an N-oxide intermediate [1]. This differential reactivity enables site-selective metal-catalyzed coupling reactions and nucleophilic substitutions, allowing chemists to independently modify the 2-position (via the bromine handle) and the 4/6-positions (via the chlorine handles) in a predictable manner [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine Based on Validated Evidence


Design of Selective Kinase Inhibitors with Minimal Polypharmacology

For medicinal chemistry teams pursuing kinase targets with a high requirement for selectivity (e.g., CHK1, PIM-1, IKKβ), 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine offers a validated starting point. KinomeScan data for a derivative demonstrates a near-silent profile against 403 wild-type kinases at 100 nM, with a selectivity score S(90) of 0.0025 [1]. This empirical evidence supports its use in lead optimization campaigns where minimizing off-target activity is critical to avoid toxicity-driven attrition.

Oncology Lead Generation Targeting PIM-1 Kinase and Broad-Spectrum Antiproliferative Activity

This scaffold is a proven platform for developing PIM-1 kinase inhibitors with potent cellular activity. Validated derivatives have achieved IC50 values as low as 19 nM against PIM-1 [2]. Furthermore, other derivatives have demonstrated broad antiproliferative activity against the NCI-60 human tumor cell line panel with GI50 values ranging from 0.302 to 3.57 µM [2]. This dual evidence of target engagement and phenotypic activity makes it a high-value core for oncology-focused discovery projects.

Efficient Synthesis of Diversified Compound Libraries via Orthogonal Cross-Coupling

For synthetic and medicinal chemistry groups focused on rapid SAR exploration, the differential reactivity of the 2-bromo and 4,6-dichloro substituents enables a streamlined parallel synthesis workflow [3]. The bromine at the 2-position serves as a primary handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the chlorines on the pyridine ring can be subsequently or independently functionalized via SNAr reactions, maximizing chemical diversity from a single, commercially available building block.

Chemical Biology Probe Development Requiring Defined Selectivity

In chemical biology, the utility of a small molecule probe is defined by its selectivity. The characterized kinome-wide selectivity profile of a derivative of this scaffold [1] provides a valuable starting point for developing high-quality chemical probes. By starting with a scaffold that has a defined and narrow target engagement profile, researchers can more confidently attribute observed cellular phenotypes to the intended target, reducing the experimental noise introduced by promiscuous tool compounds.

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